propan-2-yl N-(carbamoylmethoxy)carbamate
Description
Propan-2-yl N-(carbamoylmethoxy)carbamate is a carbamate derivative characterized by an isopropyl (propan-2-yl) group linked to a carbamate moiety, which is further substituted with a carbamoylmethoxy group.
Properties
CAS No. |
1566733-70-7 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
propan-2-yl N-(2-amino-2-oxoethoxy)carbamate |
InChI |
InChI=1S/C6H12N2O4/c1-4(2)12-6(10)8-11-3-5(7)9/h4H,3H2,1-2H3,(H2,7,9)(H,8,10) |
InChI Key |
RJQGZIQUAQQKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NOCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(carbamoylmethoxy)carbamate typically involves the reaction of isopropyl chloroformate with N-(carbamoylmethoxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(carbamoylmethoxy)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates and carbonates.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Isopropanol and N-(carbamoylmethoxy)amine.
Oxidation: Corresponding carbamates and carbonates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Cardiovascular Therapeutics
Research indicates that derivatives of propan-2-yl N-(carbamoylmethoxy)carbamate exhibit significant β-adrenergic blocking activity . This property is valuable in treating or preventing heart diseases. For instance, studies have shown that compounds with similar structures can selectively block cardiac β-receptors, reducing the risk of tachycardia induced by isoprenaline in animal models .
Antibacterial Activity
Compounds related to this compound have demonstrated antibacterial properties . They interact with the active site of enzymes like tyrosine kinase, which is crucial for bacterial growth and replication. This interaction suggests potential for developing new antibacterial agents .
Herbicidal Properties
In agricultural research, this compound has been explored for its herbicidal properties . Similar compounds have been identified as selective herbicides effective against annual grasses and certain broadleaf weeds. They also serve as growth regulators to control sprouting in stored crops, thereby enhancing agricultural productivity .
Case Study 1: Cardiovascular Effects
A study conducted on a series of alkanolamine derivatives, including this compound, assessed their effectiveness as β-blockers. The results indicated that these compounds could significantly lower heart rate in chloralose-anesthetized cats when tested against a standard β-agonist (isoprenaline). The findings support the potential use of these derivatives in managing cardiovascular conditions .
Case Study 2: Antibacterial Efficacy
In vitro studies have shown that carbamate derivatives exhibit potent antibacterial activity against various strains of bacteria. The mechanism involves the inhibition of essential bacterial enzymes, leading to cell death. This study highlights the potential for developing novel antibiotics based on the structure of this compound .
Case Study 3: Agricultural Applications
Field trials have demonstrated that formulations containing this compound effectively reduce weed populations without harming crop yields. The selective action allows for targeted weed control, making it a promising candidate for sustainable agricultural practices .
Table 1: Pharmacological Properties of this compound
| Property | Value/Description |
|---|---|
| Chemical Formula | C₉H₁₃N₃O₄ |
| β-Adrenergic Blocking Activity | Significant (ED50 comparable to propranolol) |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Herbicidal Activity | Selective against annual grasses |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Pharmacological Action | Application Area |
|---|---|---|
| Propranolol | Non-selective β-blocker | Cardiovascular diseases |
| Practolol | Selective β-blocker | Cardiac arrhythmias |
| This compound | Selective β-blocker & antibacterial | Cardiovascular & agricultural |
Mechanism of Action
The mechanism of action of propan-2-yl N-(carbamoylmethoxy)carbamate involves the formation of stable carbamate bonds with amine groups. This modification protects the amine groups from unwanted reactions during chemical synthesis. The compound can be selectively removed under mild conditions, allowing the amine groups to participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carisoprodol (2-[(Carbamoyloxy)methyl]-2-methylpentyl N-(Propan-2-yl)carbamate)
- Molecular Formula : C₁₂H₂₄N₂O₄ (inferred from ).
- Key Features :
- Central skeletal muscle relaxant with a branched pentyl chain and dual carbamate groups.
- The propan-2-yl carbamate moiety contributes to lipophilicity, enhancing blood-brain barrier penetration for CNS activity.
- Applications : Adjunct therapy for musculoskeletal pain .
Benzyl N-[[4-(Propan-2-ylcarbamoyl)Phenyl]Methoxy]Carbamate (CAS 70379-95-2)
- Molecular Formula : C₁₉H₂₂N₂O₄ .
- Key Features :
- Contains a benzyl-protected carbamate and a phenyl-linked carbamoyl group.
- The aromatic benzyl group enhances stability against enzymatic hydrolysis.
- Applications: Potential prodrug or intermediate in peptide synthesis (e.g., tert-butyl carbamates in ).
- Contrast : The benzyl group increases hydrophobicity (logP ~3.5 estimated) compared to the simpler isopropyl-carbamoylmethoxy structure, which may limit aqueous solubility but improve membrane permeability .
Tert-Butyl Carbamate Derivatives (e.g., Compound 1u in )
- Example : tert-Butyl 2-bromo-2,2-difluoroacetyl((1R,2S)-1-(1-(4-fluorophenyl)-1H-indazol-5-yloxy)-1-(3-methoxyphenyl)propan-2-yl)carbamate.
- Key Features :
- Bulky tert-butyl group and halogen substituents (Br, F) enhance steric and electronic effects.
- Fluorine atoms improve metabolic stability and binding affinity in enzyme inhibition.
- Applications : Likely used in targeted drug design, such as kinase inhibitors.
- Contrast: The tert-butyl group offers greater steric protection than isopropyl, reducing hydrolysis rates. Halogenation introduces electronegativity, altering reactivity compared to the non-halogenated propan-2-yl carbamate .
Phosphonamidoate Derivatives ()
- Example : Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate.
- Key Features :
- Phosphorus-containing backbone with a propan-2-yl carbamate group.
- Polar phosphonamidoate group enhances water solubility.
- Applications: Potential use in organophosphate-based agrochemicals or nerve agents.
- Contrast : The phosphonamidoate moiety introduces different electronic and hydrolytic behavior compared to pure carbamates, increasing reactivity with biological nucleophiles .
Data Table: Structural and Functional Comparison
*Inferred structure based on analogs; exact data unavailable in evidence.
Research Findings and Trends
- Bioactivity : Carbamates with isopropyl groups (e.g., Carisoprodol) exhibit CNS activity due to lipophilicity, while benzyl-protected analogs prioritize stability for synthetic applications .
- Solubility vs. Permeability : Bulky substituents (tert-butyl, benzyl) reduce solubility but enhance membrane penetration, whereas polar groups (carbamoylmethoxy) balance both properties .
- Metabolic Stability : Halogenation () and phosphonamidoate backbones () resist enzymatic degradation, contrasting with simpler carbamates prone to hydrolysis .
Biological Activity
Propan-2-yl N-(carbamoylmethoxy)carbamate, also known as a carbamate compound, has garnered interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Overview of Carbamate Compounds
Carbamate compounds are widely recognized for their role as insecticides and herbicides. They function primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine (ACh) in the nervous system. The inhibition leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the dosage and context of exposure .
This compound operates through the following mechanisms:
- Acetylcholinesterase Inhibition : Similar to other carbamates, it inhibits AChE, leading to increased levels of ACh at synapses. This effect can be beneficial in certain therapeutic contexts but may also lead to toxicity if not properly managed .
- Nrf2 Signaling Pathway : Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This compound may enhance Nrf2 activity, thereby providing protective effects against oxidative damage .
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Studies
- Toxicological Assessment : In a study assessing various carbamate compounds, this compound was shown to induce significant toxicity at elevated doses. Symptoms included muscle cramping and respiratory distress, consistent with cholinergic syndrome observed in carbamate poisoning cases .
- Therapeutic Applications : Research has indicated that lower doses of this compound may have therapeutic potential in treating conditions characterized by reduced ACh levels, such as certain neurodegenerative diseases. The modulation of the Nrf2 pathway suggests additional benefits in protecting against oxidative stress-related cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
